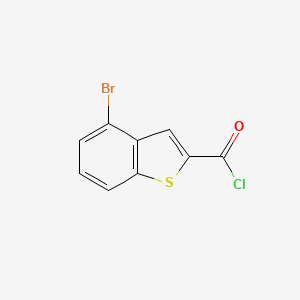

4-Bromo-1-benzothiophene-2-carbonyl chloride

Description

4-Bromo-1-benzothiophene-2-carbonyl chloride is an organobromine compound featuring a benzothiophene backbone substituted with a bromine atom at the 4-position and a reactive carbonyl chloride group at the 2-position. Its molecular formula is C₉H₄BrClOS, with a molecular weight of 275.544 g/mol (inferred from its structural isomer, 5-bromo-1-benzothiophene-2-carbonyl chloride) . The benzothiophene core consists of a fused benzene and thiophene ring system, which imparts unique electronic and steric properties compared to simpler aromatic substrates. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), and its acyl chloride group facilitates nucleophilic substitutions (e.g., amidation, esterification) .

Properties

IUPAC Name |

4-bromo-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEBUAQFGDUWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716533 | |

| Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93104-01-9 | |

| Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Benzothiophene

Reagents and Conditions:

Benzothiophene is reacted with bromine sources such as molecular bromine or bromide salts in the presence of catalysts or phase transfer agents. For example, a method for 4-bromobenzo[b]thiophene (a close analogue) involves:- Using tetrabutylammonium bromide and sodium bromide in aqueous medium.

- Reaction temperatures around 78 °C initially, followed by heating to 120 °C under increased pressure (up to ~9.5 atm).

- A controlled dropwise addition of hydrogen peroxide and bromide sources under an inert atmosphere to promote selective bromination.

Reaction Time:

Typically, the bromination step can take from 0.5 hours at moderate temperature to 20 hours at elevated temperatures and pressures for completion.Yields and Purity:

The bromination of benzothiophene under these conditions can achieve high yields (~98.8%) with high purity (>99% GC purity), indicating efficient and selective bromination at the 4-position.

Formation of the Carbonyl Chloride Group

Starting Material:

The 2-carboxylic acid derivative of 4-bromo-benzothiophene or the corresponding ester is used as the precursor.Chlorinating Agents:

Thionyl chloride (SOCl2) is the most commonly employed reagent to convert carboxylic acids to acid chlorides. Alternatively, oxalyl chloride or phosphorus pentachloride (PCl5) can be used.-

- The acid is refluxed with an excess of thionyl chloride, sometimes in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent.

- The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acid chloride.

- Reaction times vary but typically range from 1 to 4 hours depending on scale and conditions.

Workup:

Excess thionyl chloride and byproducts (SO2, HCl gases) are removed by evaporation under reduced pressure. The residue is purified by recrystallization or chromatography.Notes:

Protection of other functional groups may be necessary if present to avoid side reactions. The reaction is sensitive to moisture and requires dry solvents and apparatus.

Alternative Synthetic Routes

Direct Bromination and Chlorination:

Some methods describe simultaneous or sequential bromination and chlorination of benzothiophene derivatives using bromine and thionyl chloride or similar reagents, carefully controlling stoichiometry and reaction conditions to avoid over-substitution or decomposition.Catalyst-Assisted Methods:

Recent advances include the use of palladium-catalyzed cross-coupling reactions to introduce the bromine substituent selectively, followed by chlorination to form the acid chloride. These methods can offer improved regioselectivity and milder conditions but require specialized catalysts and ligands.

Summary Table of Preparation Methods

Research Findings and Analysis

The bromination step is highly efficient when using phase transfer catalysts and controlled addition of oxidants and bromide sources, achieving near-quantitative yields with high purity.

The conversion of carboxylic acid to acid chloride is a classical reaction, but requires strict anhydrous conditions to prevent hydrolysis and side reactions. Thionyl chloride remains the reagent of choice due to its effectiveness and ease of removal of byproducts.

Recent patents suggest the possibility of palladium-catalyzed methods for selective functionalization of benzothiophene derivatives, potentially improving the synthesis of brominated benzothiophene acid chlorides with better control over regioselectivity and fewer side products.

The overall synthesis demands careful control of reaction parameters such as temperature, pressure, reagent addition rates, and atmosphere to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Addition: Alcohols or amines in the presence of a base such as pyridine.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: 4-Substituted benzothiophene derivatives.

Addition: Esters or amides of benzothiophene.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-benzothiophene-2-carbonyl chloride has garnered attention for its potential biological activities, particularly in drug development:

- Antimicrobial Activity : Studies suggest that similar compounds exhibit antimicrobial properties, potentially due to the halogen substituents enhancing interaction with microbial enzymes or membranes.

- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis or affect cell cycle progression in cancer cells. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against various cancer types.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules:

- Substitution Reactions : The carbonyl chloride group can be replaced by nucleophiles, facilitating the formation of diverse chemical entities.

- Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic structures.

Materials Science

In materials science, this compound is explored for its potential use in developing specialty chemicals and polymers:

- Functional Polymers : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Agrochemicals

The compound's unique structure makes it a candidate for developing new agrochemical agents:

- Pesticides and Herbicides : Research into related compounds shows promise in creating effective pesticides with reduced environmental impact.

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being further investigated. The study highlighted the need for additional research to elucidate specific molecular targets involved in its anticancer activity.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated improved yields through modified reaction conditions. The study emphasized the importance of controlling temperature and reaction time to enhance product purity and yield.

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key reactive sites that participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-bromo-1-benzothiophene-2-carbonyl chloride, it is critical to compare it with structurally and functionally related compounds. Below is a detailed analysis:

Structural Isomers: 5-Bromo-1-benzothiophene-2-carbonyl Chloride

- Molecular Formula : C₉H₄BrClOS

- CAS Number : 7312-14-3

- Key Differences: The bromine atom in the 5-position (vs. 4-position) alters electronic distribution across the benzothiophene ring. Reactivity: The 5-bromo isomer may exhibit slightly lower electrophilicity at the carbonyl due to proximity to sulfur’s electron-donating resonance effects. This could influence reaction rates in nucleophilic acyl substitutions. Applications: Both isomers are used in drug discovery, but the 5-bromo derivative is commercially available as a research chemical (Thermo Scientific™), suggesting broader use in exploratory synthesis .

Functional Group Analogs: 4-Bromobenzoyl Chloride

- Molecular Formula : C₇H₄BrClO

- CAS Number : 586-75-4

- Key Differences :

- Structure : Lacks the fused thiophene ring, simplifying steric constraints but reducing aromatic stabilization.

- Reactivity : The carbonyl chloride in 4-bromobenzoyl chloride is more electrophilic due to the absence of sulfur’s resonance effects, making it more reactive toward nucleophiles (e.g., amines, alcohols).

- Applications : Widely employed as an acylating agent in fine chemical synthesis. Its simpler structure makes it preferable for large-scale reactions, whereas the benzothiophene derivatives are niche intermediates for specialized pharmaceuticals .

Other Brominated Aromatic Compounds

- 4-[(4-Bromophenyl)amino]benzene-1-carbothioamide (C₁₃H₁₁BrN₂S): Features a carbothioamide group instead of carbonyl chloride, rendering it less reactive but suitable in coordination chemistry or as a kinase inhibitor precursor .

- Highlights the role of bromine in bioactivity modulation, though unrelated in functional group chemistry .

Comparative Data Table

Biological Activity

4-Bromo-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its structural features, which include a bromine atom and a carbonyl chloride functional group. These attributes contribute to its reactivity and potential biological applications.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of benzothiophene compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 µg/mL against various strains, including multidrug-resistant forms . This highlights the potential of benzothiophene derivatives as candidates for developing new antitubercular agents.

Antiviral Activity

Compounds similar to this compound have also been investigated for antiviral properties. Specifically, certain derivatives have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1), where they reduced plaque formation significantly . The mechanism of action often involves interference with viral replication processes.

Mechanism of Action

The biological activity of this compound can be attributed to its electrophilic nature due to the carbonyl chloride group, which facilitates nucleophilic attacks by biological targets. This property enables the compound to participate in various biochemical pathways, potentially leading to inhibition of pathogenic organisms or viral replication .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of benzothiophene derivatives against Mycobacterium tuberculosis demonstrated that compounds with bromine substituents exhibited enhanced activity compared to their chloro counterparts. The most promising compound showed an MIC of 0.62 µg/mL against dormant M. bovis BCG, suggesting that halogen substitution plays a critical role in bioactivity .

Case Study 2: Antiviral Efficacy

In another investigation, a series of thiophene derivatives were tested for their antiviral activity against HSV-1. The results indicated that specific structural modifications led to increased efficacy, with some compounds achieving over 69% reduction in viral plaques at low concentrations .

Data Summary

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-benzothiophene-2-carbonyl chloride?

The synthesis typically involves two key steps: (i) constructing the benzothiophene scaffold and introducing the bromine substituent, and (ii) converting the carboxylic acid intermediate to the acyl chloride. For example, bromination of 1-benzothiophene derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions can yield the brominated intermediate. Subsequent oxidation or carboxylation at the 2-position followed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride facilitates the formation of the carbonyl chloride group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), IR (to confirm the carbonyl chloride group at ~1750 cm⁻¹), and mass spectrometry (for molecular ion verification) is standard. X-ray crystallography, using programs like SHELX for refinement, provides definitive structural confirmation, especially for resolving regiochemical ambiguities in the benzothiophene ring .

Q. What purification methods are recommended for this compound?

Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluting with gradients of dichloromethane/hexane) are effective. High-purity grades (>95%) can be achieved via preparative HPLC for thermally sensitive batches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) often arise from impurities or regioisomeric byproducts. Advanced techniques like 2D NMR (COSY, HSQC) or spiking with authentic samples can clarify assignments. Computational modeling (DFT for predicting chemical shifts) may also aid in distinguishing between structural isomers .

Q. How does the bromine substituent influence the reactivity of the carbonyl chloride group in cross-coupling reactions?

The electron-withdrawing bromine atom activates the carbonyl chloride toward nucleophilic substitution, enhancing its reactivity in amidation or esterification. However, steric hindrance from the benzothiophene ring may limit access to bulky nucleophiles. Comparative studies with non-brominated analogs (e.g., 1-benzothiophene-2-carbonyl chloride) show faster reaction kinetics for the brominated derivative in Suzuki-Miyaura couplings due to improved leaving-group stability .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the carbonyl chloride. Use anhydrous solvents (e.g., THF, DCM) and moisture-free reaction conditions. Safety protocols should include corrosion-resistant equipment (e.g., Schlenk lines) due to the compound’s reactivity with water, as highlighted in safety data sheets for analogous acyl chlorides .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.